Cas no 2137678-75-0 (1-{2-hydroxy-6-azabicyclo3.2.1octan-6-yl}-2-methylpropan-1-one)
1-{2-hydroxy-6-azabicyclo3.2.1octan-6-yl}-2-methylpropan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-{2-hydroxy-6-azabicyclo3.2.1octan-6-yl}-2-methylpropan-1-one
- 1-{2-hydroxy-6-azabicyclo[3.2.1]octan-6-yl}-2-methylpropan-1-one
- 2137678-75-0
- EN300-1067854
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- Inchi: 1S/C11H19NO2/c1-7(2)11(14)12-6-8-5-9(12)3-4-10(8)13/h7-10,13H,3-6H2,1-2H3
- InChI Key: OYTLJXFQOANETE-UHFFFAOYSA-N
- SMILES: OC1CCC2CC1CN2C(C(C)C)=O
Computed Properties
- Exact Mass: 197.141578849g/mol
- Monoisotopic Mass: 197.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 40.5Ų
1-{2-hydroxy-6-azabicyclo3.2.1octan-6-yl}-2-methylpropan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1067854-0.05g |
1-{2-hydroxy-6-azabicyclo[3.2.1]octan-6-yl}-2-methylpropan-1-one |
2137678-75-0 | 95% | 0.05g |
$707.0 | 2023-10-28 | |
| Enamine | EN300-1067854-0.1g |
1-{2-hydroxy-6-azabicyclo[3.2.1]octan-6-yl}-2-methylpropan-1-one |
2137678-75-0 | 95% | 0.1g |
$741.0 | 2023-10-28 | |
| Enamine | EN300-1067854-0.25g |
1-{2-hydroxy-6-azabicyclo[3.2.1]octan-6-yl}-2-methylpropan-1-one |
2137678-75-0 | 95% | 0.25g |
$774.0 | 2023-10-28 | |
| Enamine | EN300-1067854-0.5g |
1-{2-hydroxy-6-azabicyclo[3.2.1]octan-6-yl}-2-methylpropan-1-one |
2137678-75-0 | 95% | 0.5g |
$809.0 | 2023-10-28 | |
| Enamine | EN300-1067854-1.0g |
1-{2-hydroxy-6-azabicyclo[3.2.1]octan-6-yl}-2-methylpropan-1-one |
2137678-75-0 | 1g |
$1701.0 | 2023-06-10 | ||
| Enamine | EN300-1067854-2.5g |
1-{2-hydroxy-6-azabicyclo[3.2.1]octan-6-yl}-2-methylpropan-1-one |
2137678-75-0 | 95% | 2.5g |
$1650.0 | 2023-10-28 | |
| Enamine | EN300-1067854-5.0g |
1-{2-hydroxy-6-azabicyclo[3.2.1]octan-6-yl}-2-methylpropan-1-one |
2137678-75-0 | 5g |
$4930.0 | 2023-06-10 | ||
| Enamine | EN300-1067854-10.0g |
1-{2-hydroxy-6-azabicyclo[3.2.1]octan-6-yl}-2-methylpropan-1-one |
2137678-75-0 | 10g |
$7312.0 | 2023-06-10 | ||
| Enamine | EN300-1067854-1g |
1-{2-hydroxy-6-azabicyclo[3.2.1]octan-6-yl}-2-methylpropan-1-one |
2137678-75-0 | 95% | 1g |
$842.0 | 2023-10-28 | |
| Enamine | EN300-1067854-5g |
1-{2-hydroxy-6-azabicyclo[3.2.1]octan-6-yl}-2-methylpropan-1-one |
2137678-75-0 | 95% | 5g |
$2443.0 | 2023-10-28 |
1-{2-hydroxy-6-azabicyclo3.2.1octan-6-yl}-2-methylpropan-1-one Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 1-{2-hydroxy-6-azabicyclo3.2.1octan-6-yl}-2-methylpropan-1-one
Chemical Compound CAS No 2137678-75-0: 1-{2-Hydroxy-6-Azabicyclo[3.2.1]octan-6-yl}-2-Methylpropan-1-one
The compound with CAS number 2137678-75-0, known as 1-{2-Hydroxy-6-Azabicyclo[3.2.1]octan-6-yl}-2-Methylpropan-1-one, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of bicyclic compounds, which are characterized by their two fused ring structures, providing unique physical and chemical properties.
The structure of this compound includes a bicyclo[3.2.1]octane framework, which is a norbornane derivative with an additional nitrogen atom at the 6-position, forming an azabicyclo structure. The presence of the hydroxyl group at the 2-position and the ketone group at the 1-position further enhances its functional diversity, making it a versatile molecule for various applications.
Recent studies have highlighted the potential of this compound in drug discovery and development. Its unique bicyclic structure allows for interactions with specific biological targets, such as enzymes and receptors, making it a promising candidate for therapeutic agents. For instance, research has shown that derivatives of this compound exhibit potent inhibitory activity against certain kinases, which are key players in various disease pathways, including cancer and inflammatory disorders.
In addition to its pharmacological applications, this compound has also been explored for its role in organic synthesis as a building block for more complex molecules. Its rigid bicyclic framework provides stability and selectivity in reactions, making it valuable in the construction of bioactive compounds with desired stereochemistry.
The synthesis of this compound involves a series of carefully designed reactions, including ring-closing metathesis and oxidation steps, to achieve the desired bicyclic structure with high stereoselectivity. Recent advancements in catalytic methods have further improved the efficiency and scalability of its production, making it more accessible for large-scale applications.
From an environmental standpoint, this compound has been studied for its biodegradability and eco-friendly properties. Research indicates that under specific conditions, it can undergo microbial degradation without releasing harmful byproducts, aligning with the growing demand for sustainable chemical solutions.
In conclusion, the compound CAS No 2137678-75-0 represents a significant advancement in organic chemistry due to its unique structure and diverse functional groups. Its potential applications span across drug discovery, organic synthesis, and environmental chemistry, making it a focal point for ongoing research and development efforts.
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